![molecular formula C12H9N3O2S2 B2428537 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide CAS No. 343376-28-3](/img/structure/B2428537.png)

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

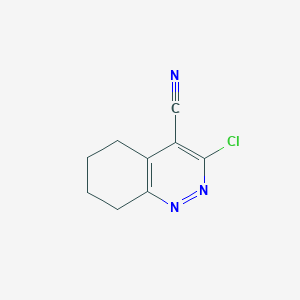

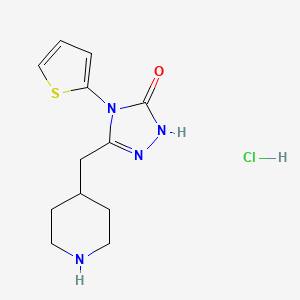

“4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide” is a chemical compound with the molecular formula C12H9N3O2S2 . It is also known as "6-[(4-Methylphenyl)sulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole" .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . This is attached to a nitro group and a sulfanyl group that is further connected to a 4-methylphenyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.35 . It is a solid substance . The InChI code for this compound is 1S/C12H9N3O2S2/c1-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3 .Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide exhibit promising antimicrobial properties. For instance, novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and shown to possess significant antibacterial and antifungal activities against various microorganisms (Belavagi et al., 2015).

Antitubercular Activity

Studies on thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids have demonstrated their effectiveness as antitubercular agents. Compounds in this class were found to inhibit Mycobacterium tuberculosis, with certain derivatives showing higher inhibitory activity than standard drugs (Ramprasad et al., 2016).

Antifungal and Antibacterial Effects

The synthesis of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives has been reported, showing potent antifungal and antibacterial activities. These compounds have been effective against a range of bacterial strains, highlighting their potential as anti-infectious agents (Ramprasad et al., 2015).

Antileishmanial Activity

Research into novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole derivatives has shown significant antileishmanial activity against the promastigote stage of Leishmania major. These compounds have demonstrated greater efficacy than standard drugs, indicating their potential in treating leishmaniasis (Sadat-Ebrahimi et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name |

6-(4-methylphenyl)sulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S2/c1-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFDICCHPXKQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2428454.png)

![3-[(4-Methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2428456.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2428458.png)

![Rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/no-structure.png)

![methyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2428464.png)

![2-(3,4-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2428470.png)